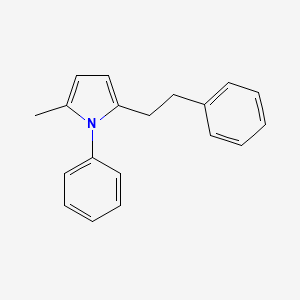![molecular formula C10H13N5O2 B14578019 [(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol CAS No. 61246-68-2](/img/structure/B14578019.png)
[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by the presence of a purine base (adenine) attached to a tetrahydrofuran ring, which is further linked to a methanol group. It is an important molecule in the field of biochemistry and molecular biology due to its structural similarity to nucleotides, the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Attachment of the Purine Base: The adenine base is introduced through a glycosylation reaction, where the tetrahydrofuran ring is reacted with a protected adenine derivative in the presence of a Lewis acid catalyst.
Deprotection and Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The purine base can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like NaBH4 (Sodium borohydride) are typical.
Substitution: Halogenating agents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are employed.
Major Products
Oxidation: Formation of [(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]formaldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydro or tetrahydro purine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other complex organic molecules.
Biology: Serves as a model compound for studying nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleotides.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleotide metabolism. The compound can mimic natural nucleosides, thereby interfering with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but without the methanol group.
Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar instead of a tetrahydrofuran ring.
Vidarabine: An antiviral drug with a similar purine base but a different sugar moiety.
Uniqueness
[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a methanol group, which can influence its biochemical properties and interactions. This makes it a valuable compound for studying the structure-activity relationships of nucleosides and their analogs.
Properties
CAS No. |
61246-68-2 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[(2R,5S)-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m1/s1 |
InChI Key |
WVXRAFOPTSTNLL-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@H](O[C@H]1CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide](/img/structure/B14577950.png)

![2-[(Diphenylhydrazinylidene)methyl]-4-hydroxybutanoic acid](/img/structure/B14577962.png)







![Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester](/img/structure/B14578003.png)
![4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14578005.png)
